molecular formula C16H18N2O4 B1270664 Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate CAS No. 59021-45-3

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate

Cat. No. B1270664
CAS RN: 59021-45-3
M. Wt: 302.32 g/mol
InChI Key: PNPBEFQWRSDWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,4-pyrroledicarboxylate, also known as Diethyl 1H-pyrrole-3,4-dicarboxylate, is a compound with the molecular formula C10H13NO4 . It is a 3,4-pyrrole dicarboxylic diester . This compound is a part of the pyrrole family, which is widely known for its diverse biological activities .


Synthesis Analysis

A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14–93% yield by acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another synthesis route involves the creation of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .


Molecular Structure Analysis

The molecular weight of Diethyl 3,4-pyrroledicarboxylate is 211.21 . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Physical And Chemical Properties Analysis

The melting point of Diethyl 3,4-pyrroledicarboxylate is 147-149 °C (dec.) (lit.) . The SMILES string for this compound is CCOC(=O)c1c[nH]cc1C(=O)OCC .

Scientific Research Applications

Synthesis and Oxidation Studies

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a compound that has been synthesized from diethyl benzylidenemalonate and ethyl sarcosinate. Studies on its reactions with oxygen in aqueous base reveal the formation of oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate and its dioxo counterpart. These findings suggest its potential application in synthetic organic chemistry and the study of oxidation processes (Campaigne & Shutske, 1974).

Corrosion Inhibition in Industrial Processes

Another significant application is in the field of corrosion inhibition. Research shows that α-aminophosphonates derived from similar compounds are effective in preventing mild steel corrosion in hydrochloric acid, a common scenario in industrial pickling processes. The inhibition efficiency of these compounds was found to be as high as 96.90% in certain concentrations, demonstrating their potential in industrial corrosion prevention (Gupta et al., 2017).

Development of Chiral Ligands

The compound also serves as a backbone in the synthesis of chiral ligands. Research in this area has led to the development of new atropisomeric amino alcohols with a 1-phenylpyrrole structure. These findings have implications for catalysis and stereoselective synthesis, as demonstrated in their application in the enantioselective addition of diethylzinc to benzaldehyde (Faigl et al., 2012).

Redox-Active Derivatives and Crystallography

In crystallography, derivatives of this compound have been studied for their redox-active properties. The cocrystal structure of such derivatives showcases a network of π-π interactions, contributing to the understanding of molecular structures and interactions in the field of crystal engineering (Ohmura et al., 2019).

Safety And Hazards

Diethyl 3,4-pyrroledicarboxylate is classified under GHS07. The hazard statements for this compound are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBEFQWRSDWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.